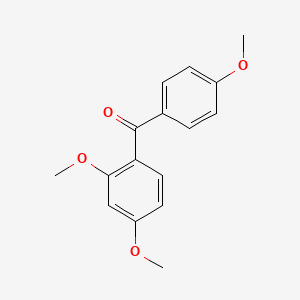

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78015. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTDVICZBGDMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291793 | |

| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-15-7 | |

| Record name | 4038-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone synthesis pathway

An In-Depth Technical Guide to the Synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this compound. The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of organic chemistry for the formation of aryl ketones.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also in-depth mechanistic insights and an explanation of the causality behind critical experimental choices. We will explore the reaction mechanism, provide a step-by-step laboratory procedure, detail the purification and characterization process, and present all quantitative data in a clear, accessible format.

Introduction and Strategic Overview

This compound is a diaryl ketone, a structural motif prevalent in medicinal chemistry and materials science. Diaryl ketones serve as crucial intermediates in the synthesis of numerous pharmaceutical agents and fine chemicals.[2][3][4] The targeted molecule features two electron-rich aromatic rings connected by a carbonyl bridge, making it a valuable building block for more complex molecular architectures.

The chosen synthetic strategy is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 4-methoxybenzoyl chloride. This classic electrophilic aromatic substitution (EAS) reaction is exceptionally well-suited for this transformation due to the high nucleophilicity of the 1,3-dimethoxybenzene ring, which is strongly activated by two electron-donating methoxy groups.[4][5] This activation allows the reaction to proceed under relatively mild conditions with high regioselectivity.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds via a well-established multi-step mechanism.[6] The reaction facilitates the addition of an acyl group to an aromatic ring, which is transformed into a ketone.[6]

Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction between the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), and the acylating agent, 4-methoxybenzoyl chloride. The aluminum chloride coordinates to the chlorine atom of the acid chloride, polarizing the carbon-chlorine bond. This complex then cleaves to form a highly electrophilic and resonance-stabilized acylium ion.[5][6][7]

Step 2: Electrophilic Aromatic Substitution The electron-rich π system of the 1,3-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][7] The two methoxy groups on the ring are strongly activating and ortho-, para-directing. The acylation occurs at the C4 position, which is para to one methoxy group and ortho to the other, representing the most sterically accessible and electronically favorable site.

Step 3: Rearomatization In the final step, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.[6] The AlCl₃ catalyst is regenerated in this process, although it remains complexed to the product ketone, necessitating a stoichiometric amount for optimal results.[6][8]

Experimental Protocol

This protocol outlines the synthesis of this compound. Crucially, all glassware must be thoroughly dried, and the reaction must be conducted under anhydrous conditions to prevent deactivation of the Lewis acid catalyst. [8][9]

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 5.0 g | 1.0 |

| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 6.7 g | 1.1 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 6.3 g | 1.3 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - |

| Brine | NaCl (aq) | 58.44 | ~50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (6.3 g) and anhydrous dichloromethane (50 mL). The setup should be under a slow stream of dry nitrogen.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve 1,3-dimethoxybenzene (5.0 g) and 4-methoxybenzoyl chloride (6.7 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (~20 mL).[2][10] Stir vigorously for 15 minutes until the solid complexes have fully hydrolyzed and two distinct layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine all organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The bicarbonate wash neutralizes any remaining acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, a solid, can be purified by recrystallization. A common solvent system for this is ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, connectivity, and substitution pattern of the aromatic rings.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic strong absorption of the carbonyl (C=O) group of the ketone.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point Analysis: To assess the purity of the crystalline product.

References

- 1. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. byjus.com [byjus.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

Physicochemical properties of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

An In-Depth Technical Guide to the Physicochemical Properties of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Executive Summary

This compound is a member of the benzophenone family, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] Benzophenone derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical framework for its synthesis, characterization, and potential application in research and drug development. We present detailed experimental protocols, predictive data based on analogous structures, and a rationale for methodological choices, ensuring a self-validating approach to its scientific assessment.

Introduction & Significance

The benzophenone core, consisting of two phenyl rings attached to a central carbonyl group, serves as a versatile template for developing complex and therapeutically relevant molecules.[3][4] Its structural rigidity and potential for diverse substitutions allow for the fine-tuning of pharmacological activity. The title compound, featuring methoxy groups on both phenyl rings, is of particular interest as these substitutions can significantly influence metabolic stability, receptor binding affinity, and overall bioactivity. Understanding the fundamental physicochemical properties of this specific derivative is a critical first step in evaluating its potential as a pharmaceutical intermediate or an active pharmaceutical ingredient (API).[3][5]

Chemical Structure

The molecular structure provides the foundation for all its chemical and physical behaviors. The arrangement of the methoxy groups, particularly the ortho- and para-substitution on one ring, creates a unique electronic and steric profile.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the key computed and expected physicochemical properties is presented below. These values are foundational for designing experimental protocols, including solubility studies and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | (Calculated) |

| Molecular Weight | 272.29 g/mol | (Calculated) |

| Appearance | Expected to be a white to off-white solid | Analogy to similar benzophenones[6] |

| Melting Point | Not experimentally determined; likely in the range of 60-150 °C | Inferred from analogues like (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone (55.5-59.5°C) and bis(4-methoxyphenyl)methanone (143-144°C)[6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone, DMSO) and insoluble in water. | General property of benzophenones[7] |

| logP (calculated) | ~3.8 | Inferred from similar structures[8] |

Spectroscopic and Spectrometric Profile

The structural identity and purity of the compound are unequivocally established through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-donating methoxy groups. Three sharp singlets corresponding to the three methoxy groups (-OCH₃) would be visible around 3.8-3.9 ppm.

-

¹³C NMR : The carbon spectrum will confirm the presence of 16 unique carbon atoms. A characteristic signal for the carbonyl carbon (C=O) is expected in the downfield region (~195 ppm), with other signals corresponding to the methoxy and aromatic carbons.[9][10]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band between 1640-1660 cm⁻¹ is characteristic of the conjugated ketone (C=O) stretching vibration.[6] Additional bands will confirm C-O-C stretching from the methoxy ethers and C-H stretching from the aromatic rings.

-

UV-Vis Spectroscopy : Due to the extensive conjugated system of the benzophenone core, the molecule is expected to absorb UV radiation. Theoretical calculations and experimental data from similar compounds suggest absorption maxima (λ_max) in the range of 270-310 nm.[11] This property is useful for quantitative analysis using techniques like HPLC-UV.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. In an LC-MS analysis, the compound should exhibit a prominent molecular ion peak [M+H]⁺ at m/z 273.10, corresponding to the protonated molecule.

Experimental Methodologies for Characterization

To ensure scientific integrity, a logical workflow of synthesis followed by rigorous characterization is essential. Each protocol is designed to be self-validating.

Synthesis via Friedel-Crafts Acylation

The most direct and widely used method for preparing benzophenones is the Friedel-Crafts acylation.[12] This electrophilic aromatic substitution reaction provides an efficient route to the target molecule.

Rationale : This method is selected for its high efficiency and reliability in forming the carbon-carbon bond between the carbonyl group and the aromatic ring. Polyphosphoric acid (PPA) or a Lewis acid like AlCl₃ are effective catalysts for this transformation.[12]

Caption: Workflow for synthesis via Friedel-Crafts Acylation.

Step-by-Step Protocol:

-

To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere, add aluminum chloride (AlCl₃) (1.2 eq) portion-wise at 0°C.

-

Allow the mixture to stir for 15 minutes.

-

Add a solution of 4-methoxybenzoyl chloride (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl to quench.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Comprehensive Characterization Workflow

A sequential and logical workflow ensures that all physicochemical data pertains to the correct, high-purity material.

Caption: Logical workflow for analytical characterization.

Protocols for Physicochemical Analysis

A. Purity and Identity Confirmation by LC-MS

-

Rationale : This is the primary self-validating step. It confirms both the molecular weight and purity of the sample in a single run before further characterization.

-

Protocol :

-

Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile.

-

Inject 5 µL onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) at a flow rate of 0.3 mL/min.

-

Monitor the eluent by both a UV detector (at a relevant λ_max) and a mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Confirm the purity by integrating the peak area in the UV chromatogram and confirm identity by observing the [M+H]⁺ ion at m/z 273.10.

-

B. Thermal Analysis by Differential Scanning Calorimetry (DSC)

-

Rationale : DSC provides a highly accurate and reproducible melting point (T_m), which is a critical indicator of purity. It also reveals other thermal events like phase transitions.

-

Protocol :

-

Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Crimp the pan with a lid.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic melting event.

-

C. Spectroscopic Analysis Protocols

-

¹H and ¹³C NMR :

-

Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[13]

-

Transfer the solution to an NMR tube.

-

Acquire spectra on a 400 MHz or higher spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integrations.

-

-

FT-IR :

-

Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational frequencies.

-

-

UV-Vis Spectroscopy :

-

Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or acetonitrile.

-

Use a quartz cuvette to measure the absorbance from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Conclusion

This compound is a structurally defined member of the pharmacologically significant benzophenone class. This guide has established its core physicochemical profile through a combination of calculated properties, data from analogous compounds, and robust, self-validating experimental methodologies. The detailed protocols for synthesis, purification, and comprehensive characterization provide a complete framework for researchers and drug development professionals to produce and validate this compound for further investigation. Its defined properties make it a viable candidate for screening in various biological assays and a valuable intermediate for the synthesis of more complex molecular architectures.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

- 5. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. N-Fluorobenzenesulfonimide [oakwoodchemical.com]

- 8. Compound (4-methoxyphenyl)(4-methylphenyl)methanone - Chemdiv [chemdiv.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. physchemres.org [physchemres.org]

- 12. researchgate.net [researchgate.net]

- 13. pure.mpg.de [pure.mpg.de]

An In-depth Technical Guide to (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Introduction

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, more commonly known as 2,4,4'-Trimethoxybenzophenone, is a polysubstituted aromatic ketone. The benzophenone core structure is a privileged scaffold in medicinal chemistry and materials science, and its derivatives are known to exhibit a wide range of biological activities and physicochemical properties. This guide provides a comprehensive overview of 2,4,4'-Trimethoxybenzophenone, including its chemical identity, physicochemical properties, a detailed synthesis protocol based on the Friedel-Crafts acylation, and a discussion of its potential biological significance.

Section 1: Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

Chemical Structure:

-

Systematic Name: this compound

-

Common Name: 2,4,4'-Trimethoxybenzophenone

-

InChI Key: VFTDVICZBGDMMB-UHFFFAOYSA-N

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Weight | 272.30 g/mol | [3] |

| Melting Point | 72 °C | [1] |

| Appearance | White to light yellow crystalline powder (predicted) | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and ethyl acetate. | [6] |

Section 2: Synthesis via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 2,4,4'-Trimethoxybenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Mechanistic Overview

The synthesis proceeds by the reaction of 1,3-dimethoxybenzene (resorcinol dimethyl ether) with 4-methoxybenzoyl chloride. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to activate the acyl chloride, forming a highly electrophilic acylium ion. The electron-rich 1,3-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is subsequently restored by the loss of a proton, yielding the final product, 2,4,4'-Trimethoxybenzophenone.

Diagram of the Friedel-Crafts Acylation Mechanism:

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 2,4,4'-Trimethoxybenzophenone.

Materials and Reagents:

-

1,3-Dimethoxybenzene

-

4-Methoxybenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To this, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until the layers separate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,4,4'-Trimethoxybenzophenone.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis.

Section 3: Spectroscopic Characterization

The structure of the synthesized 2,4,4'-Trimethoxybenzophenone can be confirmed using various spectroscopic techniques. Below are the expected spectral data based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The protons on the 2,4-dimethoxyphenyl ring will likely appear as a set of coupled doublets and a singlet in the aromatic region (δ 6.5-7.5 ppm). The protons on the 4-methoxyphenyl ring will appear as two doublets in the aromatic region (δ 6.9-7.8 ppm). The three methoxy groups will each present as a singlet at approximately δ 3.8-3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all 16 carbons in the molecule. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm.[7] The aromatic carbons will appear in the region of δ 100-165 ppm, with the oxygen-substituted carbons being the most downfield. The carbons of the three methoxy groups will be observed around δ 55-56 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. Other significant peaks will include C-O stretching vibrations for the methoxy groups (around 1250 cm⁻¹ and 1030 cm⁻¹) and C-H stretching and bending vibrations for the aromatic rings.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 272.30). Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, which would result in characteristic fragment ions.

Section 4: Potential Biological Activities and Applications

While specific biological data for 2,4,4'-Trimethoxybenzophenone is not extensively documented, the broader class of benzophenones and polysubstituted aromatic compounds are of significant interest in drug discovery and other fields.

-

Cytotoxic and Anticancer Potential: Many natural and synthetic benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][8] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular enzymes. The methoxy substitution pattern on the aromatic rings of 2,4,4'-Trimethoxybenzophenone could modulate its interaction with biological targets, making it a candidate for anticancer screening programs.

-

Antimicrobial Activity: Certain substituted benzophenones have been shown to possess antibacterial and antifungal properties.[5][9] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes. Given the prevalence of antimicrobial resistance, novel scaffolds like 2,4,4'-Trimethoxybenzophenone are valuable for further investigation.

-

Other Potential Applications: Benzophenone derivatives are widely used as UV filters in sunscreens and as photoinitiators in polymer chemistry.[10] The specific substitution pattern of 2,4,4'-Trimethoxybenzophenone may impart unique photochemical properties that could be exploited in materials science.

Conclusion

This compound (2,4,4'-Trimethoxybenzophenone) is a well-defined chemical entity with accessible synthetic routes. Its structural similarity to other biologically active benzophenones suggests potential for applications in medicinal chemistry, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers and scientists interested in exploring the potential of this and related compounds.

References

- 1. (2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone [stenutz.eu]

- 2. 2,4,4'-TRIMETHOXYBENZOPHENONE | 4038-15-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2,4,4'-TRIMETHOXYBENZOPHENONE | 4038-15-7 [chemicalbook.com]

- 5. 2,4,4'-TRIMETHOXYBENZOPHENONE | CAS: 4038-15-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. cris.unibo.it [cris.unibo.it]

- 7. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6,4'-Trihydroxy-4-methoxybenzophenone | Benchchem [benchchem.com]

- 9. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

An In-Depth Technical Guide to the Spectroscopic Data of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Introduction

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, a trimethoxy-substituted benzophenone derivative, is a molecule of significant interest within organic synthesis and medicinal chemistry. Its structural framework is a common motif in various biologically active compounds and functional materials. Accurate and unambiguous structural elucidation is paramount for any research or development endeavor, making a thorough understanding of its spectroscopic signature indispensable.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships between the molecular structure and the observed spectral features. The protocols described herein represent self-validating systems for the robust characterization of this compound and its analogs.

The molecular structure, with the systematic IUPAC numbering used throughout this guide, is presented below.

Molecular Formula: C₁₆H₁₆O₄ Molecular Weight: 272.29 g/mol

Analytical Workflow Overview

The comprehensive characterization of a synthesized compound like this compound follows a logical and systematic workflow. This process ensures the confirmation of the desired molecular structure and the assessment of its purity. The typical workflow involves synthesis, followed by a battery of spectroscopic analyses.

Caption: Overall workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each nucleus, confirming the substitution pattern and connectivity.

¹H NMR Spectroscopy: Analysis and Interpretation

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The electron-donating methoxy groups (-OCH₃) and the electron-withdrawing carbonyl group (C=O) create a distinct and predictable set of signals for the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~7.78 | d (J ≈ 8.9 Hz) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing carbonyl group, causing significant deshielding and a downfield shift. They appear as a doublet due to coupling with H-3' and H-5'. |

| ~7.45 | d (J ≈ 8.5 Hz) | 1H | H-6 | This proton is ortho to the carbonyl group and meta to the C-4 methoxy group, resulting in a downfield shift. It is coupled to H-5, appearing as a doublet. |

| ~6.93 | d (J ≈ 8.9 Hz) | 2H | H-3', H-5' | These protons are ortho to the strongly electron-donating methoxy group, leading to increased shielding and an upfield shift. They appear as a doublet due to coupling with H-2' and H-6'. |

| ~6.50 | dd (J ≈ 8.5, 2.3 Hz) | 1H | H-5 | This proton is ortho to one methoxy group and para to another, making it highly shielded. It is coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets. |

| ~6.45 | d (J ≈ 2.3 Hz) | 1H | H-3 | This proton is ortho to two electron-donating methoxy groups, making it the most shielded aromatic proton. It shows only meta-coupling to H-5, appearing as a doublet. |

| 3.88 | s | 3H | C-4' -OCH₃ | Protons of methoxy groups typically appear as sharp singlets in this region. This group is on an otherwise unsubstituted ring. |

| 3.86 | s | 3H | C-4 -OCH₃ | Methoxy group protons. |

| 3.80 | s | 3H | C-2 -OCH₃ | This methoxy group is ortho to the carbonyl, which may cause a slight shift compared to the other methoxy groups due to steric and electronic effects. |

Note: As experimental data for the exact target molecule is not publicly available, these assignments are based on established principles of NMR spectroscopy and data from closely related analogs such as (4-Methoxyphenyl)(phenyl)methanone and bis(2,4-dimethoxyphenyl)methanone.[1][2]

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer (e.g., a 400 or 500 MHz Bruker Avance instrument).

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition involves 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

-

Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities and coupling constants to elucidate the structure.

¹³C NMR Spectroscopy: Analysis and Interpretation

Carbon NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~195.5 | C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and appears significantly downfield. |

| ~164.0 | C-4 | Aromatic carbon directly attached to an electron-donating methoxy group. |

| ~163.5 | C-4' | Aromatic carbon directly attached to an electron-donating methoxy group. |

| ~159.0 | C-2 | Aromatic carbon directly attached to an electron-donating methoxy group. |

| ~133.0 | C-6 | Aromatic methine carbon ortho to the carbonyl group. |

| ~132.5 | C-2', C-6' | Aromatic methine carbons ortho to the carbonyl group. |

| ~130.0 | C-1' | Quaternary aromatic carbon attached to the carbonyl. |

| ~121.0 | C-1 | Quaternary aromatic carbon attached to the carbonyl, shifted upfield due to ortho/para methoxy groups. |

| ~113.8 | C-3', C-5' | Aromatic methine carbons ortho to the methoxy group. |

| ~105.0 | C-5 | Aromatic methine carbon ortho/para to methoxy groups. |

| ~98.5 | C-3 | Aromatic methine carbon ortho to two methoxy groups, making it highly shielded. |

| ~55.8 | C-4' -OCH₃ | Methoxy carbons typically appear in this region. |

| ~55.7 | C-4 -OCH₃ | Methoxy carbon. |

| ~55.6 | C-2 -OCH₃ | Methoxy carbon. |

Note: These assignments are predictive, based on incremental rules and spectral data from similar structures.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980-2850 | Medium-Strong | C-H Stretch | -OCH₃ |

| ~1650 | Strong | C=O Stretch | Aryl Ketone |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |

| ~1030 | Strong | Symmetric C-O-C Stretch | Aryl Ether (-OCH₃) |

Interpretation: The most prominent and diagnostic peak in the IR spectrum is the strong absorption around 1650 cm⁻¹. This is characteristic of the carbonyl (C=O) stretching vibration of a conjugated aryl ketone. The conjugation with two aromatic rings delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its stretching frequency from that of a simple aliphatic ketone (~1715 cm⁻¹). The strong bands around 1250 cm⁻¹ and 1030 cm⁻¹ are definitive evidence for the aryl ether linkages of the three methoxy groups.

Experimental Protocol: KBr Pellet for IR Analysis

-

Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes.

-

Analysis: A transparent or translucent KBr pellet will be formed. Remove it carefully from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run first and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under techniques like Electron Ionization (EI), molecules fragment in a reproducible manner, offering valuable structural clues.

Expected Mass Spectrometry Data (EI-MS)

| m/z | Proposed Fragment |

| 272 | [M]⁺˙ (Molecular Ion) |

| 257 | [M - CH₃]⁺ |

| 241 | [M - OCH₃]⁺ |

| 165 | [C₉H₉O₃]⁺ (2,4-dimethoxybenzoyl cation) |

| 135 | [C₈H₇O₂]⁺ (4-methoxybenzoyl cation) |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺˙ at m/z 272 confirms the molecular weight of the compound. The fragmentation of benzophenones is dominated by alpha-cleavage on either side of the carbonyl group, leading to the formation of stable acylium ions. This is the most diagnostic fragmentation pathway.

-

Pathway A: Cleavage of the bond between the carbonyl carbon and the 4-methoxyphenyl ring results in the formation of the 2,4-dimethoxybenzoyl cation at m/z 165 . This is often a major fragment ion.

-

Pathway B: Cleavage of the bond between the carbonyl carbon and the 2,4-dimethoxyphenyl ring yields the 4-methoxybenzoyl cation at m/z 135 , which is also expected to be a prominent peak.

Subsequent fragmentation of these acylium ions, such as the loss of carbon monoxide (CO), can also occur.

Caption: Primary fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

The Benzophenone Scaffold: A Journey from Serendipitous Discovery to a Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery and history of benzophenone and its derivatives. From its early characterization to its establishment as a ubiquitous scaffold in organic synthesis, medicinal chemistry, and materials science, we will delve into the pivotal discoveries, synthetic evolutions, and diverse applications that have solidified the importance of this seemingly simple diaryl ketone. This document is designed to be a technical resource, offering not only historical context but also actionable experimental insights and protocols.

The Dawn of a Diaryl Ketone: Early Encounters and Foundational Syntheses

The story of benzophenone, or diphenylmethanone, begins in the 19th century, a period of fervent discovery in organic chemistry. While its exact first synthesis is a matter of historical nuance, an early significant report comes from the German chemist Carl Graebe in 1874 , who described the reduction of benzophenone to diphenylmethane.[1][2] This early work, however, was predated by the development of a synthetic reaction that would become the cornerstone of benzophenone synthesis: the Friedel-Crafts reaction .

In 1877, Charles Friedel and James Crafts discovered that aromatic rings could be acylated using acyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5] This electrophilic aromatic substitution reaction provided a direct and versatile route to aromatic ketones, including benzophenone itself.[2][3] The ability to form a carbon-carbon bond between an aromatic ring and a carbonyl group was a monumental leap in synthetic organic chemistry, and it remains a fundamental method for the preparation of benzophenone and its myriad derivatives.[6]

The Friedel-Crafts Acylation: The Workhorse of Benzophenone Synthesis

The enduring utility of the Friedel-Crafts acylation lies in its reliability and broad substrate scope. The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3]

Mechanism of Friedel-Crafts Acylation:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl halide, creating a highly reactive acylium ion intermediate. This ion is resonance-stabilized.[3]

-

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the aromatic ring (e.g., benzene), forming a resonance-stabilized carbocation known as a sigma complex.

-

Deprotonation: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]

Experimental Protocol: Synthesis of Benzophenone via Friedel-Crafts Acylation

This protocol outlines the laboratory-scale synthesis of benzophenone from benzene and benzoyl chloride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzoyl Chloride

-

Anhydrous Benzene (dried over sodium wire)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

-

Ice bath

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.

-

Reactant Charging: Add 6.7 g (0.05 mol) of anhydrous aluminum chloride to the flask, followed by 50 mL of anhydrous benzene.

-

Addition of Acyl Halide: Place 5.8 mL (0.05 mol) of benzoyl chloride in the dropping funnel. Cool the reaction flask in an ice bath.

-

Reaction: Slowly add the benzoyl chloride to the stirred benzene-AlCl₃ mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

-

Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker. Add 20 mL of concentrated HCl to dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of 10% HCl, 50 mL of water, and 50 mL of saturated NaHCO₃ solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄. Filter the solution and remove the diethyl ether by rotary evaporation.

-

Purification: The crude benzophenone can be purified by recrystallization from ethanol or by vacuum distillation.

Expected Yield: 70-80%

Diagram of the Friedel-Crafts Acylation Workflow:

Caption: Workflow for the synthesis of benzophenone.

The Interplay of Light: Photochemical Discoveries

Benzophenone's journey is intrinsically linked to the development of photochemistry. Its ability to absorb UV light and transition to an excited triplet state with high efficiency makes it a powerful photosensitizer.[2] This property was elegantly demonstrated in the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition that forms four-membered oxetane rings from an excited carbonyl compound and an alkene.[7]

The reaction was first reported by Emanuele Paternò and George Büchi.[7][8] In 1909, Paternò observed the formation of a [2+2] cycloadduct from the photochemical reaction of benzophenone with amylene.[9] However, it was Büchi who, in 1953, correctly identified the oxetane structure of the product, establishing the synthetic utility of the reaction.[9]

Mechanism of the Paternò-Büchi Reaction:

-

Photoexcitation: Benzophenone absorbs a photon of UV light, promoting an electron from a non-bonding n orbital to an antibonding π* orbital, forming an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).[2]

-

Biradical Formation: The excited triplet benzophenone abstracts an electron from the alkene, forming a biradical intermediate.

-

Ring Closure: The biradical undergoes ring closure to form the four-membered oxetane ring.

Diagram of the Paternò-Büchi Reaction Mechanism:

Caption: Mechanism of the Paternò-Büchi reaction.

A Scaffold of Immense Versatility: Applications of Benzophenone Derivatives

The true power of the benzophenone core lies in the vast chemical space that can be explored through the derivatization of its two phenyl rings. This has led to a wide array of applications across numerous scientific disciplines.

Medicinal Chemistry: A Privileged Structure in Drug Discovery

The benzophenone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[10][11] Its derivatives have been investigated for a plethora of therapeutic applications.

-

Anticancer Activity: Many benzophenone derivatives have demonstrated potent anticancer activity.[10][12] For example, some synthetic derivatives have shown significant inhibitory activity against various cancer cell lines, including HeLa and SMMC-7721.[10]

-

Anti-inflammatory Effects: Both natural and synthetic benzophenones have been recognized for their anti-inflammatory properties.[10] Certain 4-aminobenzophenone compounds, for instance, have shown potent inhibitory effects on pro-inflammatory cytokines like TNF-α and IL-6.[10]

-

Antiviral and Antimicrobial Properties: The benzophenone moiety is present in molecules with notable antiviral and antimicrobial activities.[10][12] Some derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase.[13][14]

-

Neuroprotective Agents: More recently, benzophenone integrated derivatives have been explored as potential inhibitors of presenilin proteins, which are implicated in Alzheimer's disease.[15][16]

Table 1: Bioactivity of Selected Benzophenone Derivatives

| Derivative | Biological Activity | Target/Cell Line | IC₅₀ Value | Reference |

| Compound 45 (Stavudine conjugate) | Anticancer | SGC-7901 | 0.77 ± 0.33 μM | [10] |

| Para-fluoro-substituted benzophenone | Anti-inflammatory | IL-6 | 0.19 μM | [10] |

| Compound 1 (from Lei et al.) | Anticancer | SMMC-7721 | 0.26 μM | [17] |

Photochemistry and Materials Science: Harnessing the Power of Light

The photochemical properties of benzophenones extend far beyond the Paternò-Büchi reaction.

-

UV Absorbers: Benzophenone and its derivatives are widely used as UV absorbers in sunscreens, plastics, and coatings.[18][19] They effectively absorb harmful UVA and UVB radiation, preventing photodegradation of materials and protecting the skin.[18][20] The mechanism involves the absorption of UV energy, which is then dissipated as harmless heat through a tautomerization process involving an intramolecular hydrogen bond.[19][20]

-

Photoinitiators: In the printing and coatings industry, benzophenones act as photoinitiators for UV-curing applications.[2][21][22] Upon UV irradiation, they generate free radicals that initiate polymerization reactions, leading to the rapid hardening of inks and coatings.[22]

Fragrance and Perfumery: A Subtle yet Significant Contributor

Benzophenone itself possesses a sweet, woody, and rose-like odor, which has led to its use in the fragrance industry.[1][23] It can act as a fixative, slowing the evaporation of more volatile scent components and thus prolonging the life of a perfume on the skin. It is also a synthetic precursor for other aroma chemicals.[24]

Future Perspectives: The Enduring Legacy of the Benzophenone Scaffold

The journey of benzophenone and its derivatives is far from over. Its simple, yet versatile, structure continues to inspire chemists to explore new synthetic methodologies and applications. In medicinal chemistry, the focus is on designing more selective and potent derivatives with improved pharmacokinetic profiles. In materials science, the development of novel benzophenone-based polymers and photoactive materials holds promise for advanced applications in electronics and optics.

The history of benzophenone is a testament to how a fundamental chemical discovery can blossom into a vast and impactful field of study. From the foundational work of Friedel, Crafts, Paternò, and Büchi to the ongoing research in modern laboratories, the benzophenone scaffold remains a cornerstone of chemical innovation.

References

- 1. acs.org [acs.org]

- 2. Benzophenone - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00406J [pubs.rsc.org]

- 7. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 8. freeonlineresearchpapers.com [freeonlineresearchpapers.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stork: Benzophenone: a ubiquitous scaffold in medicinal chemistry [storkapp.me]

- 12. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach | PLOS One [journals.plos.org]

- 16. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Benzophenone: The Uv Shield You Didn't Know About | Chemical Bull [chemicalbull.com]

- 19. partinchem.com [partinchem.com]

- 20. longchangchemical.com [longchangchemical.com]

- 21. researchgate.net [researchgate.net]

- 22. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

- 23. Benzophenone | The Fragrance Conservatory [fragranceconservatory.com]

- 24. ScenTree - Benzophenone (CAS N° 119-61-9) [scentree.co]

Solubility Profile of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone: A Predictive and Methodological Guide

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document leverages fundamental chemical principles to predict its solubility behavior. It serves as a crucial resource for researchers, chemists, and formulation scientists by detailing the theoretical underpinnings of solubility, presenting a predictive analysis across a spectrum of solvents, and providing a robust, step-by-step protocol for empirical validation using the gold-standard equilibrium shake-flask method. This guide is designed to bridge the gap between theoretical prediction and practical application, ensuring scientific rigor and enabling informed decision-making in research and development.

Introduction to this compound

This compound is a substituted benzophenone, a class of compounds widely recognized for their applications as UV filters, photoinitiators in polymer chemistry, and as intermediates in pharmaceutical synthesis.[1][2] The precise arrangement of methoxy groups on its aromatic rings dictates its electronic and steric properties, which in turn significantly influences its interaction with various solvents.

Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it governs the choice of reaction media and purification methods like crystallization.[3] Therefore, a thorough characterization of its solubility is a foundational step in its scientific and commercial exploration.

Figure 1: Chemical Structure of this compound.

Theoretical Principles and Solubility Prediction

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[4]

Molecular Structure Analysis:

-

Polar Features: The molecule possesses a central ketone group (C=O) and three ether groups (-OCH₃). These are polar functionalities capable of dipole-dipole interactions and acting as hydrogen bond acceptors.

-

Non-Polar Features: The structure is dominated by three aromatic rings, which are large, non-polar, and contribute to van der Waals forces.

Prediction: The significant non-polar surface area from the phenyl rings suggests that the compound will have limited solubility in highly polar solvents like water. Conversely, the presence of the polar ketone and ether groups indicates that it will be more soluble in solvents of intermediate polarity than in purely non-polar hydrocarbon solvents. Therefore, this compound is predicted to be most soluble in moderately polar organic solvents, particularly those that are aprotic or can engage in dipole-dipole interactions.

Predictive Solubility Framework in Common Lab Solvents

Based on the structural analysis, we can predict the solubility of this compound across a range of common laboratory solvents. This table serves as a practical guide for solvent selection prior to experimental verification.

| Solvent | Class | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Insoluble | The large non-polar hydrocarbon backbone dominates, making it energetically unfavorable to disrupt the strong hydrogen bonding network of water. |

| Methanol (CH₃OH) | Polar Protic | Slightly to Moderately Soluble | While polar, methanol has a smaller non-polar component than higher alcohols and can hydrogen bond with the solute's oxygen atoms, leading to some solubility. |

| Ethanol (C₂H₅OH) | Polar Protic | Moderately Soluble | The increased hydrocarbon character of ethanol compared to methanol improves its interaction with the aromatic rings of the solute. |

| Hexane (C₆H₁₄) | Non-Polar | Slightly Soluble | The molecule's polar groups limit its solubility in a purely non-polar solvent. Only van der Waals interactions are possible. |

| Toluene (C₇H₈) | Non-Polar (Aromatic) | Moderately to Highly Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the solute's phenyl rings. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Highly Soluble | Its intermediate polarity and ability to engage in dipole-dipole interactions make it an excellent solvent for this type of molecule. |

| Acetone (C₃H₆O) | Polar Aprotic | Highly Soluble | The polar ketone group in acetone interacts favorably with the polar functionalities of the solute, while its organic nature accommodates the non-polar rings. |

| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | Highly Soluble | Balances polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a versatile and effective solvent. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Moderately Soluble | A highly polar aprotic solvent; solubility may be slightly less than in acetone or DCM due to its stronger dipole moment. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Equilibrium Solubility Determination

To move beyond prediction and obtain accurate quantitative data, a standardized experimental method is required. The Saturation Shake-Flask Method is the most reliable and widely accepted technique for determining the equilibrium solubility of a compound.[3][5][6] This protocol is designed to be a self-validating system by ensuring that a true thermodynamic equilibrium is reached.

Causality Behind Experimental Choices:

-

Use of Excess Solid: Ensures that the solution becomes saturated and remains so even with slight temperature fluctuations.

-

Prolonged Equilibration: A 24-36 hour agitation period is critical to ensure the dissolution process has reached a true equilibrium, where the rate of dissolution equals the rate of precipitation.[5][6] Shorter times can lead to an underestimation of solubility.

-

Constant Temperature: Solubility is highly temperature-dependent. A temperature-controlled shaker or water bath is essential for reproducibility and accuracy.[5][6]

-

Careful Phase Separation: Incomplete removal of undissolved solid is a major source of error, leading to an overestimation of solubility. Centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm PTFE) is a robust method.

Figure 2: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 10-20 mg per vial). The excess should be visually apparent throughout the experiment.

-

Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Transfer the vials to a centrifuge and spin at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy).

-

Prepare a standard calibration curve using known concentrations of the compound.

-

Analyze the diluted sample and determine its concentration by comparing its analytical response to the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure statistical validity and report the mean solubility with the standard deviation.

-

Conclusion

While a definitive, pre-existing database on the solubility of this compound is elusive, a powerful combination of theoretical prediction and empirical methodology provides a reliable path to its characterization. The structural analysis strongly suggests that this compound is highly soluble in moderately polar aprotic solvents like dichloromethane, acetone, and ethyl acetate, with limited solubility in water and non-polar alkanes. For researchers and developers requiring precise quantitative data, the detailed equilibrium shake-flask protocol provided herein offers a robust and scientifically sound method for determination. Adherence to these principles and practices will ensure the generation of accurate and reproducible solubility data, facilitating the effective application of this compound in its intended field.

References

Molecular weight and formula of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Introduction: Understanding the Benzophenone Scaffold

The benzophenone framework, characterized by a central carbonyl group bonded to two phenyl rings, is a ubiquitous and privileged scaffold in the fields of medicinal chemistry, materials science, and industrial applications. These diaryl ketones are of significant interest due to their presence in numerous pharmacologically active natural products and their versatility as synthetic building blocks.[1] Natural benzophenones exhibit a wide array of biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant properties.[1]

This guide focuses on a specific, synthetically accessible derivative: (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone , also known as 2,4,4'-trimethoxybenzophenone . We will provide a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, a thorough guide to its characterization using modern spectroscopic techniques, and a discussion of its potential applications grounded in the established activities of the broader benzophenone class.

Core Compound Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock of any research endeavor. The key identifiers and physicochemical properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonym(s) | 2,4,4'-Trimethoxybenzophenone | [2] |

| CAS Number | 4038-15-7 | [2][3] |

| Molecular Formula | C₁₆H₁₆O₄ | [2][3] |

| Molecular Weight | 272.30 g/mol | [3] |

The structure of this molecule, featuring three electron-donating methoxy groups, suggests specific electronic properties that influence its reactivity and potential as a scaffold in drug design. The methoxy groups on the 2,4-substituted ring strongly activate it towards electrophilic substitution, a key principle leveraged in its synthesis.

Caption: Chemical structure of this compound.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[1]

Causality of Experimental Design

The synthesis of this compound is logically achieved by the reaction between 1,3-dimethoxybenzene and 4-methoxybenzoyl chloride .

-

Choice of Reactants: 1,3-dimethoxybenzene serves as the nucleophilic aromatic ring. Its two methoxy groups are powerfully activating and ortho-, para-directing. This ensures that acylation occurs at the C4 position (para to one methoxy group and ortho to the other), which is sterically accessible and electronically enriched. 4-methoxybenzoyl chloride provides the electrophilic acylium ion upon activation by the Lewis acid.

-

Choice of Catalyst: Aluminum chloride (AlCl₃) is a highly effective and common Lewis acid for this transformation. It coordinates with the chlorine atom of the acyl chloride, polarizing the carbonyl bond and facilitating the formation of the reactive acylium ion electrophile. Anhydrous conditions are critical, as AlCl₃ reacts vigorously with water, which would deactivate the catalyst.

-

Choice of Solvent: An inert, non-polar solvent such as dichloromethane (DCM) is ideal. It readily dissolves the reactants but does not compete in the reaction. Its low boiling point also simplifies removal during the workup procedure.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride. Allowing the reaction to proceed to room temperature provides sufficient thermal energy for the substitution to go to completion.

Caption: General experimental workflow for Friedel-Crafts acylation.

Detailed Step-by-Step Methodology

This protocol is a self-validating system based on established chemical principles. Adherence to anhydrous conditions is paramount for success.

-

Catalyst Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice-water bath.

-

Reactant Addition: In a separate flask, dissolve 1,3-dimethoxybenzene (1.0 equivalent) and 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the addition funnel.

-

Reaction Execution: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product into the organic layer.

-

Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a saturated brine solution to remove residual water.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic Protons (7H): The proton signals for the two aromatic rings will appear in the range of δ 6.4-7.8 ppm. The 2,4-dimethoxyphenyl ring will show a characteristic ABC spin system, while the 4-methoxyphenyl ring will exhibit a typical AA'BB' system (two doublets).

-

Methoxy Protons (9H): Three distinct singlets are expected, each integrating to 3H, likely in the range of δ 3.8-3.9 ppm.

Expected ¹³C NMR Signals (in CDCl₃):

-

Carbonyl Carbon (1C): A characteristic signal for the ketone carbonyl will appear downfield, typically around δ 194-196 ppm.[4]

-

Aromatic Carbons (12C): Signals will appear in the δ 98-165 ppm region. The carbons bearing methoxy groups (C2, C4, C4') will be the most deshielded in this region.

-

Methoxy Carbons (3C): Three signals are expected in the δ 55-56 ppm range.[4]

Table 3.1: Comparative NMR Data of Related Benzophenones (in CDCl₃)

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Source |

| bis(4-methoxyphenyl)methanone | 7.78 (d, 4H), 6.97 (d, 4H), 3.89 (s, 6H) | 194.6 (C=O), 162.9, 132.3, 130.8, 113.5, 55.5 (OCH₃) | [4] |

| (4-Methoxyphenyl)(phenyl)methanone | 7.81-7.84 (m, 2H), 7.40-7.58 (m, 5H), 6.94-6.97 (m, 2H), 3.88 (s, 3H) | 195.6 (C=O), 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 (OCH₃) | [5] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3.2: Expected and Comparative IR Absorption Bands

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Comparative Wavenumber (cm⁻¹) | Source(s) |

| C=O Stretch | Diaryl Ketone | ~1640 - 1660 | 1639 (bis(4-methoxyphenyl)methanone) | [4] |

| C-H Stretch | Aromatic | ~3000 - 3100 | N/A | N/A |

| C-H Stretch | Aliphatic (CH₃) | ~2850 - 2980 | N/A | N/A |

| C=C Stretch | Aromatic Ring | ~1580 - 1600, ~1450 - 1500 | N/A | N/A |

| C-O Stretch | Aryl Ether | ~1250 (asymmetric), ~1030 (symmetric) | N/A | N/A |

The most diagnostic peak in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Its position provides evidence for the conjugated ketone system.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Molecular Ion Peak (M⁺): For C₁₆H₁₆O₄, the exact mass is 272.10. A high-resolution mass spectrometer should detect a molecular ion peak [M]⁺ at m/z ≈ 272.1049. A low-resolution instrument will show the nominal mass at m/z = 272.

-

Fragmentation Pattern: The most likely fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions. Key expected fragments would include:

-

[M - OCH₃]⁺: Loss of a methoxy radical (m/z ≈ 241).

-

[C₈H₇O₂]⁺: The 4-methoxybenzoyl cation (m/z = 135). This is often a very stable and abundant fragment for methoxy-substituted benzophenones.[7]

-

[C₉H₉O₃]⁺: The 2,4-dimethoxybenzoyl cation (m/z = 165).

-

Potential Applications in Research and Drug Development

While specific studies on this compound are limited, the extensive research on the benzophenone scaffold provides a strong rationale for its investigation in several areas.

-

Anticancer and Antileukemic Research: Numerous benzophenone derivatives, including those with dimethoxy substitutions, have demonstrated significant antileukemic activities.[1] The title compound serves as an excellent candidate for screening against various cancer cell lines, such as K562 and CEM human leukemic cells.[1]

-

Anti-inflammatory Agents: Benzophenones are known to exhibit anti-inflammatory effects, partly through the inhibition of pro-inflammatory cytokines like TNF-α.[1] This molecule could be evaluated in standard assays, such as those measuring the inhibition of cyclooxygenase (COX) enzymes or cytokine release.

-

Antimicrobial and Antiviral Discovery: The benzophenone core is present in many natural products with potent antimicrobial and antiviral activities.[1] this compound could be tested for efficacy against a panel of pathogenic bacteria, fungi, and viruses.

-

Photophysical Applications: Benzophenones are renowned for their use as photoinitiators in polymerization and as UV stabilizers in cosmetics and plastics.[8][9] The specific substitution pattern of the three methoxy groups will influence the molecule's absorption spectrum and intersystem crossing efficiency, making it a candidate for studies in materials science and photochemistry.

Conclusion